molecular formula C9H15ClO4 B3188015 diethyl 2-(2-chloroethyl)propanedioate CAS No. 18719-42-1

diethyl 2-(2-chloroethyl)propanedioate

Cat. No.: B3188015
CAS No.: 18719-42-1
M. Wt: 222.66 g/mol
InChI Key: ZBNRVCJGKAZEQW-UHFFFAOYSA-N
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Description

Diethyl 2-(2-chloroethyl)propanedioate is a substituted propanedioate ester characterized by a 2-chloroethyl group attached to the central carbon of the malonate backbone. Propanedioate esters are versatile intermediates in organic synthesis, often used in Michael additions, alkylations, and cyclization reactions due to their reactive α-hydrogens.

Properties

CAS No.

18719-42-1

Molecular Formula

C9H15ClO4

Molecular Weight

222.66 g/mol

IUPAC Name

diethyl 2-(2-chloroethyl)propanedioate

InChI

InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3

InChI Key

ZBNRVCJGKAZEQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCl)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCCl)C(=O)OCC

Other CAS No.

18719-42-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.

Major Products Formed

    Nucleophilic Substitution: The major product is the substituted malonic ester.

    Hydrolysis: The major products are the corresponding carboxylic acids.

    Decarboxylation: The major product is the substituted monocarboxylic acid.

Scientific Research Applications

Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Propanedioate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate 10444-12-9 C11H15NO4 229.24 2-cyanoethyl, ethyl
1,3-Diethyl 2-(1-ethoxyethylidene)propanedioate EN300-28250403 - 266.94 Ethoxyethylidene
Diethyl allylmalonate (2-propenylpropanedioate) 2049-80-1 C10H16O4 200.23 Allyl
Diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate 185010-90-6 - - Chloro, fluoro, anilino
Diethyl 2-[bis(2-chloroethyl)aminomethyl]-2-nitropropanedioate 101756-23-4 - - Bis(2-chloroethyl)amino, nitro

Key Observations :

  • The 2-chloroethyl group in the target compound distinguishes it from analogs with non-halogenated substituents (e.g., allyl, cyanoethyl).
  • Bulkier substituents (e.g., bis(2-chloroethyl)amino in ) may reduce solubility or alter crystallinity compared to simpler alkyl groups.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name XlogP Boiling Point (K) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate 1.3 - 0 4
Diethyl allylmalonate - 495.7 0 4
Diethyl 2-[bis(2-chloroethyl)aminomethyl]-2-nitropropanedioate - - 0 6* (estimated)

Key Observations :

  • XlogP Values: The cyanoethyl derivative (XlogP = 1.3 ) is less hydrophobic than chloroethyl analogs, which likely have higher XlogP due to halogenation.
  • Boiling Points : Allyl-substituted derivatives (e.g., 495.7 K ) exhibit lower boiling points compared to bulkier nitro or bis-chloroethyl analogs.

Reactivity and Stability

  • Nitro Groups : The nitro-substituted compound () is expected to exhibit heightened reactivity in reduction or electrophilic aromatic substitution reactions.
  • Chloroethyl Groups: The 2-chloroethyl moiety may undergo elimination or nucleophilic substitution, analogous to safety concerns noted for 1-chloro-2-methyl-2-propanol (skin/eye irritation risks ).
  • Ethoxyethylidene Groups : The ethoxyethylidene substituent () may confer stability against hydrolysis compared to halogenated analogs.

Key Observations :

  • Chlorinated propanedioates likely require precautions similar to 1-chloro-2-methyl-2-propanol, including protective equipment and prompt decontamination .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing diethyl 2-(2-chloroethyl)propanedioate?

  • Methodological Answer : The compound can be synthesized via alkylation of diethyl malonate with 2-chloroethyl halides under basic conditions. A typical protocol involves:

Dissolving diethyl malonate in a polar aprotic solvent (e.g., DMF or THF).

Adding a base (e.g., NaH or KOtBu) to deprotonate the malonate α-hydrogen.

Introducing 2-chloroethyl bromide or chloride to form the alkylated product.

Purification via vacuum distillation or column chromatography to isolate the ester .

  • Critical Considerations : Monitor reaction temperature to avoid elimination side reactions. Confirm product purity using 1H NMR^1 \text{H NMR} (e.g., characteristic triplet for -CH2_2Cl at δ ~3.6–3.8 ppm) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to assess purity.
  • Spectroscopy :
  • NMR : Analyze 13C NMR^{13} \text{C NMR} for the carbonyl carbons (~165–170 ppm) and the chlorinated CH2_2 group (~40 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+^+ for C9_9H15_{15}ClO4_4: ~247.05 m/z).
  • Elemental Analysis : Verify %C, %H, and %Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

Crystal Growth : Recrystallize the compound from ethanol/water mixtures to obtain single crystals.

Data Collection : Use a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Collect ω and φ scans at 295 K .

Refinement : Process data with SHELXL (e.g., refine anisotropic displacement parameters for non-H atoms). Hydrogen atoms are typically added geometrically or located via difference Fourier maps .

Validation : Check R-factors (target R1 < 0.05 for high-resolution data) and analyze residual electron density maps for omitted solvent or disorder .

  • Case Study : A related structure (C32_{32}H33_{33}NO6_6S) refined to R1 = 0.062, with weak C–H···O hydrogen bonds stabilizing the crystal lattice .

Q. What strategies address contradictions in reactivity data for this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Analysis : Perform competition experiments between SN1 and SN2 pathways using varying solvents (e.g., polar protic vs. aprotic). Monitor reaction rates via 1H NMR^1 \text{H NMR} or GC-MS.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition state energies and identify steric/electronic effects from the chloroethyl group .
  • Isotopic Labeling : Introduce 18O^{18} \text{O} in the ester carbonyl to track nucleophilic attack sites .
    • Example : In diethyl malonate derivatives, bulky substituents favor SN1 pathways due to steric hindrance, whereas linear chains (e.g., -CH2_2Cl) promote SN2 .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : Map C–H···O interactions using Mercury software. For example, a related compound forms chains via C8–H8···O2 bonds (d = 2.42 Å, θ = 167°) .
  • Stacking Interactions : Analyze π-π interactions between aromatic moieties (if present) using PLATON.
  • Thermal Analysis : Perform DSC to correlate melting points with lattice stability. Weak van der Waals forces typically result in lower melting ranges (~80–100°C) .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for validating crystallographic data?

  • Methodological Answer :

  • R-Factor Analysis : Ensure Rint_{\text{int}} < 0.05 (e.g., 0.042 in a recent study) to confirm data quality .
  • Goodness-of-Fit (S) : Target S = 1.0–1.1. Deviations indicate over/under-modeling.
  • Twinned Data : Use SHELXL ’s TWIN command to refine twin fractions. For example, a crystal with a twin law (-h, -k, l) may require BASF parameter refinement .

Q. How should researchers reconcile discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer :

  • Benchmarking : Compare calculated (e.g., Gaussian) and experimental IR/NMR spectra. Adjust basis sets (e.g., 6-311++G**) for better agreement.
  • Solvent Effects : Account for solvent polarity in DFT calculations (e.g., PCM model for DMSO).
  • Dynamic Effects : Use MD simulations to model conformational averaging in solution-phase NMR .

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